molecular formula C16H16O2 B3385133 1-(4-Phenoxyphenyl)butan-1-one CAS No. 61260-02-4

1-(4-Phenoxyphenyl)butan-1-one

Cat. No.: B3385133
CAS No.: 61260-02-4
M. Wt: 240.3 g/mol
InChI Key: XCJIHEHGZAKACB-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)butan-1-one is an organic compound with the molecular formula C16H16O2. It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a butanone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(4-Phenoxyphenyl)butan-1-one typically involves the reaction of 4-phenoxybenzaldehyde with butanone in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(4-Phenoxyphenyl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups contribute to its binding affinity with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Phenoxyphenyl)butan-1-one can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.

    1-(4-Chlorophenyl)butan-1-one:

    1-(4-Nitrophenyl)butan-1-one: The nitro group introduces different electronic effects, influencing its reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-phenoxyphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-6-16(17)13-9-11-15(12-10-13)18-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJIHEHGZAKACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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